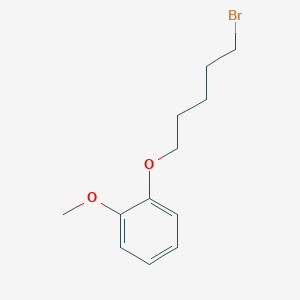
1-(5-Bromopentoxy)-2-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromopentoxy)-2-methoxybenzene is an organic compound characterized by a benzene ring substituted with a methoxy group at the second position and a 5-bromopentoxy group at the first position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopentoxy)-2-methoxybenzene typically involves the etherification of a hydroxyl group on a benzene derivative. One common method is the reaction of 2-methoxyphenol with 1,5-dibromopentane in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like acetone . The reaction proceeds through the nucleophilic substitution of the bromine atom by the phenoxide ion, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Bromopentoxy)-2-methoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The compound can be reduced to remove the bromine atom, yielding a pentoxy derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or thiourea in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Major Products Formed
Nucleophilic Substitution: Products include azido or thiol derivatives.
Oxidation: Products include aldehydes or ketones.
Reduction: Products include dehalogenated derivatives.
Applications De Recherche Scientifique
1-(5-Bromopentoxy)-2-methoxybenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.
Pharmaceutical Research: Investigated for its potential biological activities and as a building block for drug development.
Mécanisme D'action
The mechanism of action of 1-(5-Bromopentoxy)-2-methoxybenzene depends on the specific application and reaction it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation reactions, the methoxy group is converted to a carbonyl group through the transfer of oxygen atoms from the oxidizing agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-Bromopentoxy)-4-methoxybenzene: Similar structure but with the methoxy group at the fourth position.
1-(5-Bromopentoxy)-2-hydroxybenzene: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
1-(5-Bromopentoxy)-2-methoxybenzene is unique due to the specific positioning of the methoxy and bromopentoxy groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct properties and applications compared to its analogs.
Propriétés
Formule moléculaire |
C12H17BrO2 |
|---|---|
Poids moléculaire |
273.17 g/mol |
Nom IUPAC |
1-(5-bromopentoxy)-2-methoxybenzene |
InChI |
InChI=1S/C12H17BrO2/c1-14-11-7-3-4-8-12(11)15-10-6-2-5-9-13/h3-4,7-8H,2,5-6,9-10H2,1H3 |
Clé InChI |
JXRQLDZSMZMENG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1OCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


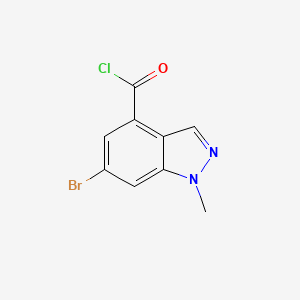
![4-[1-(1H-imidazol-5-yl)ethyl]-2,3-dimethylpyridine](/img/structure/B13870216.png)
![5-[(4-Amino-4-carboxybutanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B13870218.png)

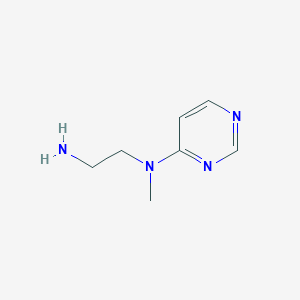
![Tert-butyl 4-([4-chloro-2-[(morpholin-4-yl)carbonyl]phenyl]methyl)piperazine-1-carboxylate](/img/structure/B13870234.png)
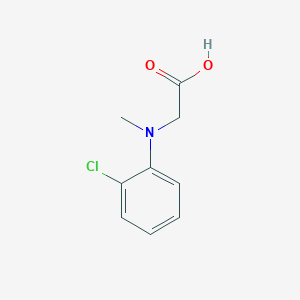

![tert-butyl N-ethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]carbamate](/img/structure/B13870258.png)

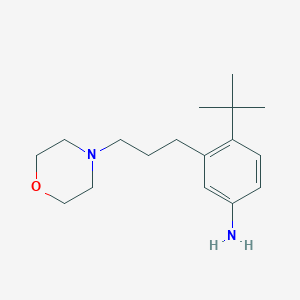
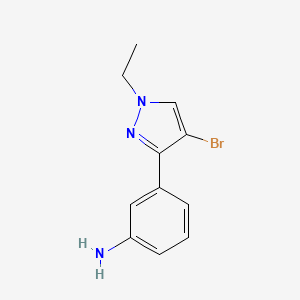
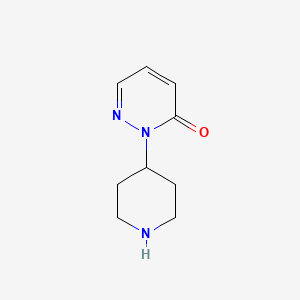
![Tert-butyl 2-[2-(dimethylamino)ethyl]piperidine-1-carboxylate](/img/structure/B13870279.png)
